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Compound of Interest

Compound Name:
2-cyano-N-(tetrahydrofuran-2-

ylmethyl)acetamide

Cat. No.: B1621130 Get Quote

An In-depth Technical Guide to the Solubility Profile of 2-cyano-N-(tetrahydrofuran-2-
ylmethyl)acetamide

Abstract
The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical

physicochemical property that dictates its behavior in various media, influencing everything

from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis

of the solubility profile of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 324546-

22-7). In the absence of published experimental data, this document establishes a predicted

solubility profile based on structural analysis and computational modeling. Furthermore, it

provides detailed, field-proven experimental protocols for the definitive determination of its

thermodynamic solubility, enabling researchers in drug discovery and chemical development to

generate robust and reliable data.

Introduction: The Significance of a Solubility Profile
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a heterocyclic building block featuring a

reactive cyanoacetamide moiety and a tetrahydrofuran ring.[1][2] Such structures are of

significant interest in medicinal chemistry and materials science. Understanding the solubility of

this compound is paramount for its practical application. For drug development professionals,

solubility is a primary determinant of a compound's absorption, distribution, metabolism, and
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excretion (ADME) profile. For process chemists, it governs the choice of solvents for synthesis,

purification, and formulation.

This guide serves as a foundational resource, offering both a theoretical framework for

predicting the compound's behavior and a practical guide to its empirical validation.

Compound Identity and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its

solubility. The key identifiers and computed physicochemical parameters for 2-cyano-N-
(tetrahydrofuran-2-ylmethyl)acetamide are summarized below.

Property Value Source

IUPAC Name
2-cyano-N-(tetrahydrofuran-2-

ylmethyl)acetamide
-

CAS Number 324546-22-7 [1]

Molecular Formula C₈H₁₂N₂O₂ [1]

Molecular Weight 168.20 g/mol [1]

Physical Form Solid

SMILES O=C(CC#N)NCC1CCCO1 SwissADME

Predicted LogP (Consensus) -0.27 SwissADME

Predicted TPSA 69.19 Å² SwissADME

Predicted Solubility (ESOL) LogS: -0.99 (Soluble) SwissADME

Predicted Solubility Profile: A Structural Analysis
Lacking experimental data, we can construct a robust hypothesis of the solubility profile by

analyzing the molecule's structure and its predicted physicochemical properties.

Impact of Molecular Structure
The molecule can be deconstructed into two key regions:
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The Polar "Head": The cyanoacetamide group (-NH-C(=O)-CH₂-C≡N) is highly polar. The

amide group contains both a hydrogen bond donor (the N-H group) and two acceptors (the

carbonyl oxygen and the nitrogen lone pair). The nitrile group is also a strong hydrogen bond

acceptor. This region promotes interaction with polar solvents, particularly water.

The Non-Polar "Tail": The tetrahydrofuran-2-ylmethyl group is predominantly non-polar and

aliphatic. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon

backbone reduces overall water solubility compared to a smaller substituent.

Compared to its parent compound, cyanoacetamide (which is soluble in cold water at a ratio of

1g in 6.5mL), the addition of the larger, more lipophilic tetrahydrofuran group is expected to

significantly decrease aqueous solubility.

Interpretation of Physicochemical Predictors
Lipophilicity (LogP): The predicted consensus LogP is -0.27. A LogP value near zero

suggests a balanced hydrophilic and lipophilic character. Negative values indicate a

preference for the aqueous phase. This value suggests that while the compound is not highly

lipophilic, it possesses enough non-polar character to have appreciable solubility in a range

of organic solvents.

Polar Surface Area (TPSA): The TPSA is 69.19 Å². TPSA is a strong indicator of a molecule's

ability to form hydrogen bonds. A value in this range is typically associated with good

membrane permeability and suggests that the polar groups will drive solubility in protic and

polar aprotic solvents.

Predicted Aqueous Solubility (ESOL Model): The SwissADME tool predicts a LogS of -0.99.

[3][4] The LogS scale categorizes solubility as follows:

< -10: Insoluble

-10 to -6: Poorly soluble

-6 to -4: Moderately soluble

-4 to -2: Soluble
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-2 to 0: Very soluble

0: Highly soluble A LogS of -0.99 places the compound in the "Very Soluble" category,

corresponding to a molar solubility of approximately 10⁻⁰.⁹⁹ mol/L, or 0.102 mol/L. This

translates to roughly 17.2 g/L. This prediction suggests that the polar cyanoacetamide

core dominates the molecule's overall aqueous solubility.

Predicted Profile Summary:

Aqueous Solubility: Predicted to be very soluble, likely in the range of 10-20 g/L. Solubility

may be pH-dependent due to the amide group, though it is generally considered neutral.

Organic Solubility: Expected to be soluble in polar protic solvents (e.g., ethanol, methanol)

and polar aprotic solvents (e.g., DMSO, DMF, acetone, tetrahydrofuran) due to its ability to

participate in hydrogen bonding and dipole-dipole interactions. Solubility is expected to be

lower in non-polar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic
Solubility
The gold standard for determining the true equilibrium solubility of a compound is the shake-

flask method, as described in the OECD Test Guideline 105.[5] This method measures

thermodynamic solubility, which is the saturation concentration of a compound in a solvent at

equilibrium under specified conditions.[2][3] This is distinct from kinetic solubility, which is a

higher-throughput, non-equilibrium measurement often used in early drug discovery.[6] For

definitive characterization, the thermodynamic value is required.

General Workflow for Solubility Determination
The process follows a logical sequence from preparation to final analysis. The choice of

analytical method is critical for accurate quantification.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Compound Preparation
(Verify Purity >95%)

Preliminary Test
(Estimate solubility range)

Solvent Preparation
(Aqueous Buffer or Organic Solvent)

Analytical Method Development
(e.g., HPLC-UV, LC-MS)

Quantification of Supernatant
(Use validated analytical method)

Main Experiment (Shake-Flask)
(Add excess solid to solvent)

 informs 

Equilibration
(Shake at constant temp. for 24-48h)

Phase Separation
(Centrifuge or Filter)

Result Calculation
(mg/mL or mol/L)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Protocol: Shake-Flask Method for Aqueous Solubility
(OECD 105)
This protocol is designed to determine the solubility of 2-cyano-N-(tetrahydrofuran-2-
ylmethyl)acetamide in an aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The core principle is to create a saturated solution where the rate of dissolution

equals the rate of precipitation, achieving a true equilibrium.[4] Adding a significant excess of

solid material ensures that this equilibrium is reached and maintained.

Methodology:

Preparation:

Weigh approximately 10 mg of the solid compound into three separate glass vials with

screw caps. The use of at least three replicates is essential for statistical validity.

Add a measured volume (e.g., 2 mL) of the desired aqueous buffer to each vial. This

amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

Add a small magnetic stir bar to each vial.

Equilibration:

Place the vials on a stirring plate in a temperature-controlled incubator set to the desired

temperature (e.g., 25 °C or 37 °C).

Stir the suspensions at a constant rate that is vigorous enough to keep the solid

suspended but not so vigorous as to cause splashing.

Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been

reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values

should be consistent.[7]

Sample Processing:
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After equilibration, stop the stirring and allow the excess solid to settle for approximately 1

hour in the incubator.

Carefully withdraw an aliquot of the supernatant.

Separate the dissolved solute from the undissolved solid. This is a critical step to avoid

artificially inflating the result. The preferred method is to filter the supernatant through a

0.22 µm syringe filter (ensure the filter material is compatible and does not bind the

compound). Alternatively, the sample can be centrifuged at high speed (e.g., 14,000 rpm

for 15 minutes) and the supernatant carefully removed.

Quantification:

Prepare a standard calibration curve of the compound in the chosen solvent using a

validated analytical method, such as HPLC-UV or LC-MS.

Dilute the filtered/centrifuged supernatant with the appropriate solvent to fall within the

linear range of the calibration curve.

Analyze the diluted sample and determine its concentration by referencing the calibration

curve.

Calculation:

Calculate the original concentration in the supernatant, accounting for the dilution factor.

The final solubility is reported as the average of the replicates, typically in mg/mL or

µg/mL.

Protocol: Determination in Organic Solvents
The same shake-flask principle applies to organic solvents.

Causality: The choice of solvent should be guided by the intended application (e.g., reaction,

crystallization, formulation). The process remains focused on achieving a state of saturation

equilibrium.

Methodology:
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Follow steps 1-3 from the aqueous protocol, substituting the aqueous buffer with the organic

solvent of interest (e.g., ethanol, acetone, ethyl acetate).

Modification for Volatile Solvents: If using a volatile solvent, ensure vials are tightly sealed

with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration.

Quantification: Develop and validate an analytical method (e.g., HPLC, GC) suitable for the

chosen solvent. The mobile phase for HPLC or the injection solvent for GC must be

compatible.

Calculate the final solubility as described for the aqueous determination.

Conclusion
While experimental data for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is not publicly

available, a comprehensive solubility profile can be reliably predicted through structural

analysis and computational modeling. The molecule's combination of a polar cyanoacetamide

core and a non-polar tetrahydrofuran tail suggests a balanced character, with a predicted high

aqueous solubility (LogS -0.99) and likely good solubility in polar organic solvents. This guide

provides the necessary theoretical foundation and detailed, actionable protocols based on the

industry-standard shake-flask method to empower researchers to empirically validate these

predictions. The generation of such data is a critical step in advancing the development of this

promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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